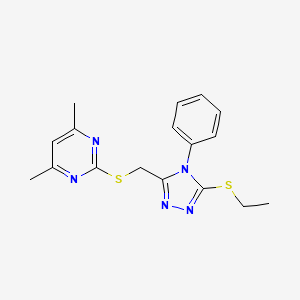

2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine

Description

2-(((5-(Ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with 4,6-dimethyl groups and linked via a thioether bridge to a 1,2,4-triazole ring. The triazole moiety is further substituted with an ethylthio group and a phenyl group.

Properties

IUPAC Name |

2-[(5-ethylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methylsulfanyl]-4,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5S2/c1-4-23-17-21-20-15(22(17)14-8-6-5-7-9-14)11-24-16-18-12(2)10-13(3)19-16/h5-10H,4,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIUTKMJJFBWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC=CC=C2)CSC3=NC(=CC(=N3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,6-dimethyl-2-thiouracil with 5-ethylsulfanyl-4-phenyl-1,2,4-triazole-3-thiol under basic conditions. The reaction is usually carried out in the presence of a base such as cesium carbonate, which facilitates the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfur atoms or to modify the triazole ring.

Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Antimicrobial Properties

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, derivatives have also been evaluated for antifungal activity. Certain modifications to the chemical structure have been found to enhance efficacy against fungal strains, making these compounds promising candidates for developing new antifungal agents .

Antitubercular Activity

The compound's potential against Mycobacterium tuberculosis has also been investigated. Studies involving structural analogs have indicated that modifications can lead to improved antitubercular activity, suggesting that further exploration could yield effective treatments for tuberculosis .

Agricultural Applications

Beyond medicinal uses, triazole and pyrimidine derivatives are known for their applications in agriculture as fungicides and herbicides. The presence of sulfur and nitrogen heterocycles contributes to their effectiveness in controlling plant pathogens and pests. Research indicates that these compounds can be formulated into agrochemicals that enhance crop resilience against diseases .

Case Studies

- Antimicrobial Screening : A study evaluated several synthesized derivatives for their antimicrobial properties using agar diffusion methods. Compounds were tested against clinical strains, revealing varying degrees of inhibition based on structural differences .

- Fungicidal Activity : Another investigation focused on the fungicidal properties of similar triazole derivatives against Fusarium species, demonstrating promising results that support further development as agricultural fungicides .

- In Vivo Studies : Animal models have been utilized to assess the efficacy and safety profile of these compounds in real-world scenarios, providing insights into their pharmacokinetics and potential therapeutic indices .

Mechanism of Action

The mechanism of action of 2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in substituents, physical properties, and biological activities are highlighted below:

Table 1: Structural and Physical Comparison

Key Observations :

Substituent Effects: The ethylthio group in the target compound provides intermediate lipophilicity compared to the butylthio (5m) and decylthio () groups, which may influence membrane permeability and bioavailability .

Physical Properties :

- Higher melting points (e.g., 199–202°C for 5n) correlate with rigid structures or polar substituents (e.g., chlorine in thiazole). The target compound’s melting point is unreported but likely lower than halogenated derivatives due to the absence of strong dipole interactions .

Biological Activity :

- While bioactivity data for the target compound is unavailable, structural analogs provide insights:

- Morpholine-substituted triazoles () exhibit antifungal activity, suggesting that bulky substituents (e.g., decylthio) may enhance such properties .

- Fluorophenyl derivatives () could leverage fluorine’s electron-withdrawing effects to improve metabolic stability or target binding .

Table 2: Functional Group Impact on Bioactivity

Biological Activity

The compound 2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is a derivative of triazole and pyrimidine, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of the compound is . It features a triazole ring substituted with an ethylthio group and a pyrimidine moiety. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 318.40 g/mol |

| Density | 1.26 g/cm³ |

| Boiling Point | 442.6 ºC |

| Melting Point | Not available |

Antimicrobial Activity

Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine have been tested against various bacterial strains:

- Staphylococcus aureus : Demonstrated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 3.125 to 50 µg/mL.

- Escherichia coli : Showed varying susceptibility with MIC values around 50 µg/mL.

These findings suggest the potential for developing new antimicrobial agents based on this compound's structure .

Anticancer Activity

Several studies have investigated the anticancer properties of triazole derivatives. For example:

- A series of synthesized compounds exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells.

- One study reported that compounds similar to this triazole-pyrimidine derivative had IC50 values as low as 27.6 µM against MDA-MB-231 cells, indicating potent anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole derivatives has also been explored. The compound has been associated with the inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases .

The biological activity of 2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine is thought to arise from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes involved in microbial growth or cancer cell proliferation.

- Cell Membrane Penetration : The ethylthio group may enhance lipophilicity, facilitating better cell membrane penetration and increased bioavailability.

- Receptor Modulation : The compound may modulate receptor activity related to inflammation and cancer progression .

Study 1: Anticancer Efficacy

In a study conducted by Elmongy et al., various thieno[2,3-d]pyrimidine derivatives were synthesized and tested for anticancer activity. The results indicated that compounds with similar structural features to our compound inhibited tumor cell growth by over 80% in some cases .

Study 2: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial efficacy of several triazole derivatives against Gram-positive and Gram-negative bacteria. The results highlighted that compounds like 2-(((5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)thio)-4,6-dimethylpyrimidine could serve as leads for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for this compound, and what methodological considerations ensure reproducibility?

The compound is synthesized via sequential functionalization of the 1,2,4-triazole and pyrimidine cores. A typical approach involves:

- Step 1 : Alkylation of 5-(ethylthio)-4-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid derivatives under reflux in ethanol/water (4:1 v/v) to introduce the methylthio group .

- Step 2 : Thioetherification of the intermediate with 4,6-dimethylpyrimidine-2-thiol using POCl₃ as a catalyst in DMF at 60°C .

Reproducibility Tips : - Monitor reaction progress via TLC with iodine vapor visualization.

- Purify intermediates via recrystallization (e.g., ethanol/water mixtures) to ≥95% purity .

Q. How is the compound structurally characterized, and what analytical techniques resolve ambiguities in isomerism?

- Elemental Analysis : Confirm stoichiometry (C, H, N, S) with <0.4% deviation from theoretical values .

- IR Spectroscopy : Identify thioether (C–S–C, ~650–700 cm⁻¹) and triazole ring (C=N, ~1500–1600 cm⁻¹) vibrations .

- ¹H/¹³C NMR : Assign methyl groups (δ 2.4–2.6 ppm for pyrimidine-CH₃) and phenyl protons (δ 7.2–7.6 ppm) to confirm regiochemistry .

- XRD (if available) : Resolve ambiguities in stereochemistry or crystal packing .

Q. What preliminary pharmacological screening methods are used to assess its bioactivity?

- In vitro assays : Test antimicrobial activity via agar diffusion (e.g., Staphylococcus aureus, E. coli) at 50–200 µg/mL .

- Cytotoxicity : Use MTT assays on HEK-293 cells to evaluate IC₅₀ values, comparing against controls like doxorubicin .

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., ethylthio vs. methylthio groups) with toxicity and efficacy .

Advanced Research Questions

Q. How can reaction yields be optimized for scale-up synthesis, and what mechanistic insights guide this process?

- Catalytic Optimization : Replace POCl₃ with milder catalysts (e.g., TMSCl) to reduce side reactions during thioetherification .

- Solvent Effects : Use DMF-dioxane mixtures (1:3) to enhance solubility of aromatic intermediates, improving yields from ~60% to >85% .

- Kinetic Studies : Monitor activation energy via DSC to identify rate-limiting steps (e.g., nucleophilic substitution at the triazole ring) .

Q. What computational approaches validate the compound’s electronic structure and binding affinity?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments and frontier molecular orbitals (HOMO/LUMO) .

- Molecular Docking : Simulate interactions with bacterial DNA gyrase (PDB: 1KZN) to identify key hydrogen bonds (e.g., pyrimidine-N with Ser84) .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using AMBER force fields .

Q. How should conflicting data on solubility and bioactivity be reconciled across studies?

- Solubility Profiling : Use shake-flask assays in PBS (pH 7.4) and DMSO to distinguish intrinsic solubility from formulation effects .

- Batch Variability Analysis : Compare HPLC purity (>98% vs. <95%) across studies; impurities like unreacted thiols may suppress activity .

- Meta-Analysis : Aggregate data from analogous triazole-pyrimidine hybrids to identify trends (e.g., logP <3 enhances membrane permeability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.